C10H10BrN5NaO6P
Description
8-Bromo-cAMP sodium salt (8-Br-cAMP; C₁₀H₁₀BrN₅NaO₆P) is a cell-permeable cyclic adenosine monophosphate (cAMP) analog modified by bromine substitution at the 8th position of the adenine ring . This structural alteration confers resistance to hydrolysis by phosphodiesterases (PDEs), prolonging its activity as a cAMP-dependent protein kinase (PKA) activator . Key applications include:
- Anti-tumor effects: Induces apoptosis and differentiation in esophageal cancer (Eca-109) and glioblastoma (A-172) cells at 20–250 µM .
- Stem cell reprogramming: Enhances pluripotency induction in human fibroblasts (0.1–0.5 mM) .
- Cell signaling modulation: Increases gap junction permeability in mammary tumor cells (250 µM) and regulates glucose transport in placental cells .
Its sodium salt formulation improves aqueous solubility (≥43 mg/mL in H₂O), facilitating in vitro and in vivo studies .
Properties
IUPAC Name |
sodium;6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN5O6P.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(21-9)1-20-23(18,19)22-6;/h2-3,5-6,9,17H,1H2,(H,18,19)(H2,12,13,14);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRMZQATXPQOTP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN5NaO6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80998219 | |
| Record name | Adenosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate), monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80998219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76939-46-3 | |
| Record name | Adenosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate), monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80998219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of Adenosine 5'-Monophosphate (AMP)
The most widely documented method involves direct bromination of Adenosine 5'-Monophosphate (AMP, CAS 61-19-8) using elemental bromine under controlled conditions.
Reaction Conditions:
- Reactants: AMP (1 equiv), bromine (1.2 equiv), potassium dihydrogenphosphate (KH₂PO₄)
- Solvent: Aqueous solution (pH 5.0 adjusted with KH₂PO₄)
- Temperature: 20°C
- Atmosphere: Inert gas (N₂ or Ar) to prevent oxidation
- Reaction Time: 24–48 hours
Mechanism:
Bromine selectively substitutes the hydrogen at the 8-position of the adenine ring via electrophilic aromatic substitution. The phosphate buffer maintains the pH to prevent depurination or degradation of the ribose moiety.
Yield: 60% after purification by ion-exchange chromatography.
Cyclization of 8-Bromoadenosine Monophosphate
Following bromination, the linear 8-Bromo-AMP undergoes cyclization to form the 3',5'-cyclic phosphate structure.
Reaction Conditions:
- Activating Agent: Dicyclohexylcarbodiimide (DCC) or N,N'-Carbonyldiimidazole (CDI)
- Solvent: Anhydrous dimethylformamide (DMF) or pyridine
- Temperature: 0–4°C (to minimize side reactions)
- Reaction Time: 12–18 hours
Mechanism:
The activating agent facilitates intramolecular nucleophilic attack by the 3'-hydroxyl group on the 5'-phosphate, forming the cyclic ester bond.
Sodium Salt Formation
The free acid form of 8-Bromo-cAMP is converted to the sodium salt for enhanced solubility.
Procedure:
- Dissolve 8-Bromo-cAMP free acid in deionized water.
- Add stoichiometric NaOH (1 equiv) to neutralize the phosphate group.
- Lyophilize the solution to obtain the sodium salt as a white powder.
Critical Parameters:
- pH Adjustment: Maintain pH 7.0–7.5 to avoid hydrolysis of the cyclic phosphate.
- Lyophilization: Conduct under vacuum (−50°C, 0.01 mbar) to prevent thermal degradation.
Purification and Analytical Validation
Chromatographic Purification
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
- ¹H-NMR (D₂O, 400 MHz): δ 8.35 (s, 1H, H-2), 6.05 (d, J = 5.2 Hz, 1H, H-1'), 4.75–4.20 (m, 4H, ribose H-2', H-3', H-4', H-5').
- ³¹P-NMR (D₂O, 162 MHz): δ −2.5 ppm (cyclic phosphate).
Mass Spectrometry:
UV-Vis Spectroscopy:
Comparative Analysis of Synthetic Routes
| Parameter | Bromination of AMP | Cyclization of 8-Bromo-AMP |
|---|---|---|
| Overall Yield | 45–50% | 60–65% |
| Purity (HPLC) | ≥98% | ≥99% |
| Reaction Complexity | Moderate | High |
| Cost Efficiency | High (AMP is inexpensive) | Moderate (requires DCC/CDI) |
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-cAMP sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common in typical laboratory settings.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used, depending on the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of 8-Bromo-cAMP with different functional groups attached to the adenine ring .
Scientific Research Applications
Applications in Cellular Differentiation
In Cancer Research:
8-Br-cAMP has been shown to induce apoptosis and differentiation in various cancer cell lines. For instance, it has demonstrated dual effects on the differentiation and apoptosis of human esophageal cancer cells (Eca-109), promoting cell death while also enhancing differentiation under specific conditions .
In Stem Cell Research:
The compound significantly enhances the induction of pluripotency in human fibroblast cells when used in combination with valproic acid (VPA). This synergistic effect improves reprogramming efficiency, making it a valuable tool in generating induced pluripotent stem cells (iPSCs) .
Role in Angiogenesis
8-Br-cAMP has been implicated in promoting angiogenesis through its ability to enhance vascular endothelial growth factor (VEGF) production. This property is particularly useful in studies focused on tissue engineering and regenerative medicine . In vitro experiments have shown that treatment with 8-Br-cAMP increases cell migration and tube formation in endothelial cells, indicating its potential role in vascular formation.
Neuropharmacological Applications
Research indicates that 8-Br-cAMP exhibits antidepressant-like activity in animal models, particularly through its effects on neurotransmitter systems. Studies have shown that it can modulate signaling pathways involved in mood regulation, providing insights into potential therapeutic applications for mood disorders .
| Application Area | Effect | Model | Reference |
|---|---|---|---|
| Antidepressant Activity | Increases resilience to stress | Forced swim test (rats) | Brański et al., 2008 |
Case Study 1: Enhancing Stem Cell Reprogramming
A study conducted by Wang et al. demonstrated that the combination of 8-Br-cAMP and VPA increased the efficiency of reprogramming human neonatal foreskin fibroblast cells by up to 6.5-fold. This was attributed to the transient down-regulation of p53 during early reprogramming stages, highlighting the compound's utility in regenerative medicine applications .
Case Study 2: Cancer Treatment Strategies
In another investigation, researchers treated human esophageal cancer cells with varying concentrations of 8-Br-cAMP, observing significant increases in apoptosis rates at higher doses. This finding supports the potential use of 8-Br-cAMP as a therapeutic agent in cancer treatment strategies focused on inducing cell death in malignant tissues .
Mechanism of Action
8-Bromo-cAMP sodium salt exerts its effects by activating protein kinase A. This activation occurs due to the compound’s structural similarity to cyclic AMP, allowing it to bind to and activate the kinase. The activated protein kinase A then phosphorylates various target proteins, leading to changes in cellular processes such as gene expression, metabolism, and cell differentiation . The compound’s resistance to hydrolysis by phosphodiesterase enzymes ensures prolonged activation of protein kinase A, resulting in sustained cellular effects .
Comparison with Similar Compounds
Comparison with Similar cAMP Analogs
Structural and Functional Properties
The table below compares 8-Br-cAMP with other cAMP derivatives:
Key Research Findings
Efficacy in Apoptosis and Differentiation
- 8-Br-cAMP induces 20-fold upregulation of Dmrt1 mRNA in Sertoli cells, outperforming human follicle-stimulating hormone (hFSH) in magnitude and duration .
- In combination with progesterone (P4) and estradiol (E2), it triggers apoptosis in decidual stromal cells (DSCs) within 14 days, a response absent with P4 or E2 alone .
- Comparatively, 8-CPT-cAMP primarily activates PKA II isoforms, making it less effective in apoptosis but more suited for ERK-mediated signaling .
Arterial vs. Venous Differentiation
- 8-Br-cAMP with VEGF directs Flk1+ mesoderm cells into arterial endothelial cells, whereas VEGF alone induces venous differentiation .
- 6-Bnz-cAMP , a PKA II-selective agonist, lacks this arterial specification capability, highlighting isoform-specific roles .
Biological Activity
8-Bromo-cAMP sodium salt (8-Br-cAMP) is a synthetic analog of cyclic adenosine monophosphate (cAMP), notable for its enhanced stability and cell permeability. This compound has garnered significant attention in biological research due to its ability to activate protein kinase A (PKA) and influence various cellular processes, including differentiation, apoptosis, and pluripotency induction.
| Property | Details |
|---|---|
| Chemical Name | 8-Bromoadenosine-3',5'-cyclic monophosphate sodium salt |
| Molecular Formula | C10H10BrN5NaO6P |
| Molecular Weight | 430.09 g/mol |
| CAS Number | 76939-46-3 |
| Purity | >99% |
| Solubility | Soluble in water (100 mM) |
8-Br-cAMP functions primarily as a PKA activator, with a higher resistance to hydrolysis by phosphodiesterases compared to natural cAMP. This property allows it to exert prolonged effects within cells, making it a valuable tool in experimental biology. Its mechanism involves the activation of cAMP-dependent signaling pathways, which are crucial for various physiological processes.
Biological Effects
- Induction of Pluripotency
- Differentiation and Apoptosis
- Angiogenesis and Osteoblastic Differentiation
Case Study 1: Enhancing Pluripotency
In a study by Wang et al. (2011), the effects of 8-Br-cAMP on human fibroblast cells were evaluated. The results showed that treatment with 8-Br-cAMP combined with VPA significantly increased the efficiency of reprogramming these cells into induced pluripotent stem cells (iPSCs) .
Case Study 2: Cancer Cell Differentiation
A study conducted by Wang et al. (2005) explored the effects of 8-Br-cAMP on Eca-109 cells. The findings revealed that the compound not only induced apoptosis but also facilitated differentiation within the cancer cell line, suggesting a potential therapeutic avenue for esophageal cancer treatment .
Summary of Research Findings
The following table summarizes key research findings related to the biological activity of 8-Bromo-cAMP sodium salt:
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| Wang et al., 2011 | Pluripotency Induction | Enhanced reprogramming efficiency in fibroblasts |
| Wang et al., 2005 | Cancer Cell Apoptosis and Differentiation | Induced apoptosis and differentiation in Eca-109 cells |
| Lo et al., 2016 | Angiogenesis and Osteoblastic Differentiation | Induced VEGF production for angiogenesis |
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which 8-Bromo-cAMP sodium salt activates PKA, and how does its structure confer resistance to phosphodiesterase (PDE) hydrolysis?
- Mechanism : 8-Bromo-cAMP acts as a cell-permeable cAMP analog, directly binding to the regulatory subunits of PKA, causing their dissociation and activating catalytic subunits. The bromine substitution at the 8th position of the adenine ring enhances stability against PDE degradation compared to endogenous cAMP .
- Structural Advantage : The bromine atom sterically hinders PDE access to the cyclic phosphate moiety, extending its half-life in cellular environments .
Q. What are the recommended protocols for preparing and storing 8-Bromo-cAMP sodium salt to ensure experimental reproducibility?
- Solubility : Dissolve in sterile water (≥43 mg/mL) or DMSO (250 mg/mL) with brief sonication. Aqueous solutions should be filter-sterilized .
- Storage : Store lyophilized powder at -80°C for ≤6 months or -20°C for ≤1 month. Avoid repeated freeze-thaw cycles of stock solutions .
Q. What in vitro concentrations and treatment durations are effective for inducing apoptosis or differentiation in cancer models?
- Esophageal Cancer (Eca-109) : 20 µM for 24–48 hours induces apoptosis and differentiation .
- Glioblastoma (A-172) : 0.1–0.5 mM over 10 days inhibits proliferation .
- Leukemia (AML193) : 1 mM for 1–15 minutes activates Erk1/2 phosphorylation, a marker of early signaling .
Q. How does 8-Bromo-cAMP sodium salt enhance cellular reprogramming in human fibroblasts?
- Method : Treat human neonatal foreskin fibroblasts (HFF1) with 0.1–0.5 mM 8-Bromo-cAMP for 10 days. Combine with valproic acid (VPA, 0.5 mM) to synergistically increase pluripotency induction efficiency by 6.5-fold via upregulating cytokine/inflammatory pathways .
Advanced Research Questions
Q. How can researchers resolve contradictory proliferative effects observed in different cell lines (e.g., inhibition in solid tumors vs. stimulation in leukemia)?
- Context-Dependent Signaling : In IL-3-dependent leukemia cells (AML193), 1 mM 8-Bromo-cAMP transiently activates Erk1/2, mimicking growth factor signaling. In contrast, sustained exposure in solid tumors (e.g., CT26 colon cancer) suppresses proliferation via cAMP/PKA-ERK pathway modulation .
- Experimental Design : Perform time-course assays (e.g., 5 min–48 hr) to distinguish acute signaling from chronic effects .
Q. What methodologies optimize combinatorial use of 8-Bromo-cAMP with other agents (e.g., VPA, IBMX) for enhanced outcomes?
- Reprogramming : Combine 0.1 mM 8-Bromo-cAMP with 0.5 mM VPA in fibroblast media for 10 days .
- Differentiation : Co-administer with 0.5 mM IBMX in iPSC-derived intestinal epithelial cells to promote maturation .
- Dose Titration : Use a matrix approach (e.g., 0.1–1 mM 8-Bromo-cAMP ± 0.1–1 mM adjuncts) to identify synergistic/antagonistic interactions .
Q. What in vivo dosing regimens effectively suppress tumor growth while minimizing toxicity?
- CT26 Murine Model : Administer 60 mg/kg/day via intraperitoneal injection for 7 days, reducing tumor volume by >50% through inhibition of angiogenesis and epithelial-mesenchymal transition (EMT) .
- Toxicity Monitoring : Track body weight, organ histology, and serum biomarkers (e.g., liver enzymes) to assess off-target effects .
Q. How do 8-Bromo-cAMP’s dual roles in apoptosis and differentiation intersect in experimental models?
- Decidual Stromal Cells (DSCs) : Prolonged treatment (14–28 days) with 8-Bromo-cAMP induces apoptosis via PKA-mediated pro-apoptotic factor secretion. Shorter exposure (≤7 days) primes differentiation markers like 11β-HSD1 .
- Analysis : Use time-lapsed imaging and transcriptomics (e.g., RNA-seq) to map temporal shifts from differentiation to apoptosis .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
